4'-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is a chemical compound that belongs to the class of nitroacetanilides It is characterized by the presence of a nitro group, a thioether linkage, and an acetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroacetanilide.
Thioether Formation: The nitroacetanilide is then reacted with p-tolylthiol in the presence of a suitable base, such as sodium hydroxide, to form the thioether linkage.
Acetylation: The final step involves acetylation of the intermediate product to yield 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated thioether derivatives.
Hydrolysis: Aniline derivatives.
Scientific Research Applications
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Antiviral Activity: It interferes with viral replication by targeting viral DNA polymerase.
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetanilide: A nitro derivative of acetanilide used as an intermediate in dye production.
2-Nitroacetanilide: Another isomer of nitroacetanilide with similar applications.
3-Nitroacetanilide: Yet another isomer with comparable properties.
Uniqueness
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
20404-97-1 |
---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-[1-(4-methylphenyl)sulfanyl-2-nitroethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-9-16(10-4-12)23-17(11-19(21)22)14-5-7-15(8-6-14)18-13(2)20/h3-10,17H,11H2,1-2H3,(H,18,20) |
InChI Key |
FEYDRETXYFWGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.